molecular formula C23H23BrN4O5 B2735073 4,5-diethyl 1-{[benzyl(4-bromophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 866341-16-4

4,5-diethyl 1-{[benzyl(4-bromophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2735073
CAS No.: 866341-16-4
M. Wt: 515.364
InChI Key: QPLCFWSYYIEEOW-UHFFFAOYSA-N
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Description

Diethyl 1-[2-(N-benzyl-4-bromoanilino)-2-oxoethyl]triazole-4,5-dicarboxylate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diethyl 1-{[benzyl(4-bromophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-[2-(N-benzyl-4-bromoanilino)-2-oxoethyl]triazole-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Diethyl 1-[2-(N-benzyl-4-bromoanilino)-2-oxoethyl]triazole-4,5-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-diethyl 1-{[benzyl(4-bromophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 1-[2-(N-benzyl-4-bromoanilino)-2-oxoethyl]triazole-4,5-dicarboxylate is unique due to its specific substitution pattern and the presence of both benzyl and bromoanilino groups. These structural features contribute to its distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

diethyl 1-[2-(N-benzyl-4-bromoanilino)-2-oxoethyl]triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN4O5/c1-3-32-22(30)20-21(23(31)33-4-2)28(26-25-20)15-19(29)27(14-16-8-6-5-7-9-16)18-12-10-17(24)11-13-18/h5-13H,3-4,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLCFWSYYIEEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC(=O)N(CC2=CC=CC=C2)C3=CC=C(C=C3)Br)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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